molecular formula C21H28N2O6S B3309576 2,5-dimethoxy-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide CAS No. 941997-03-1

2,5-dimethoxy-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B3309576
CAS No.: 941997-03-1
M. Wt: 436.5 g/mol
InChI Key: JOAPGTIUQSZTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethoxy-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with methoxy groups at positions 2 and 5, linked to an ethyl chain bearing a 3-methoxyphenyl group and a morpholine moiety. The morpholine ring in this compound may enhance solubility and bioavailability, while the methoxy substituents could influence electronic properties and receptor binding.

Properties

IUPAC Name

2,5-dimethoxy-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O6S/c1-26-17-6-4-5-16(13-17)19(23-9-11-29-12-10-23)15-22-30(24,25)21-14-18(27-2)7-8-20(21)28-3/h4-8,13-14,19,22H,9-12,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAPGTIUQSZTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring substituted with methoxy groups. This can be achieved through electrophilic aromatic substitution reactions. The sulfonamide group is then introduced via sulfonation reactions, followed by the attachment of the morpholin-4-yl ethyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

Scientific Research Applications of 2,5-dimethoxy-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide

This compound is a complex organic compound with potential applications across chemistry, biology, and medicine. The compound features a benzene ring substituted with methoxy groups and a sulfonamide group, contributing to its unique chemical properties.

Overview

This compound is a chemical compound with the molecular formula C21H28N2O6SC_{21}H_{28}N_2O_6S. It is characterized by a benzene ring with methoxy groups at the 2 and 5 positions, a sulfonamide group, and a morpholin-4-yl ethyl group attached to a 3-methoxyphenyl moiety.

Potential Applications

This compound can be employed as a building block in synthesizing complex molecules, studied for potential biological activities such as antimicrobial or anticancer properties, explored as a therapeutic agent for various diseases, and used in developing new materials or as a reagent in chemical processes.

Scientific Research Applications

  • Chemistry this compound is valuable as a building block for synthesizing more complex molecules.
  • Biology It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
  • Medicine Research may explore its potential as a therapeutic agent for various diseases.
  • Industry It can be used in the development of new materials or as a reagent in chemical processes.

The biological activity of this compound may be attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The sulfonamide group may inhibit certain enzyme activities, while the methoxy groups can enhance binding affinity due to their electron-donating properties.

Potential Mechanisms Include:

  • Enzyme Inhibition : The sulfonamide moiety may interact with active sites of target enzymes, potentially inhibiting their function.
  • Receptor Modulation : The compound might modulate receptor activity through allosteric mechanisms or direct binding.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

  • Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: The sulfonamide group can be reduced to form amines.
  • Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity to targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₂₇H₃₃N₂O₆S* ~537.64 2,5-Dimethoxybenzene; morpholin-4-yl; 3-methoxyphenyl Morpholine enhances solubility
G856-3179 C₂₁H₂₄N₂O₅S₂ 448.56 4-Methoxyphenyl; 4-methyl-1,3-thiazol-5-yl Thiazole ring may improve lipophilicity
G856-3202 C₂₂H₂₆N₂O₄S₂ 446.59 3,4-Dimethoxyphenyl; 4-methyl-1,3-thiazol-5-yl Increased methoxy substitution
1-[(N,N-Dimethylamino)benzene-4-sulfonyl]benzimidazole derivatives C₂₄H₂₈N₄O₅S₂ ~516.63 Benzimidazole core; pyridylmethyl sulfinyl; methoxy groups Dual sulfonyl/sulfinyl motifs
EP 2 697 207 B1 Trifluoromethyl-oxazolidinone C₂₈H₂₈F₆N₂O₄S ~626.60 Trifluoromethylphenyl; oxazolidinone; methylcyclohexenyl High lipophilicity due to CF₃ groups

Notes:

  • Morpholine vs. Thiazole: The target compound’s morpholine moiety contrasts with thiazole rings in G856-3179 and G856-3202. Morpholine is polar and may improve aqueous solubility, whereas thiazole introduces aromaticity and moderate lipophilicity.
  • Methoxy Substitution Patterns: The 2,5-dimethoxy configuration in the target compound differs from the 3,4-dimethoxy substitution in G856-3202, which could alter steric interactions in receptor binding.
  • Trifluoromethyl Groups: Compounds in EP 2 697 207 B1 incorporate trifluoromethyl groups, significantly increasing hydrophobicity compared to methoxy substituents in the target compound.

Physicochemical and Pharmacological Implications

  • Solubility and Bioavailability: Morpholine-containing compounds (e.g., the target) are likely more water-soluble than thiazole or trifluoromethyl analogues. For instance, the logP of G856-3179 (thiazole-containing) is predicted to be higher than the target compound.
  • Synthetic Accessibility: The benzimidazole derivatives require multi-step synthesis involving sulfonylation and oxidation, whereas the target compound’s synthesis may focus on nucleophilic substitution at the ethylamine center.

Biological Activity

2,5-Dimethoxy-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide is a complex organic compound with potential applications in various fields, particularly in medicinal chemistry. Its unique structure, featuring methoxy groups and a sulfonamide moiety, suggests diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure

The IUPAC name of the compound is this compound. The chemical structure can be summarized as follows:

ComponentStructure
Benzene Ring Substituted with two methoxy groups and a sulfonamide group
Morpholine Group Attached to the ethyl chain linked to a 3-methoxyphenyl group

The biological activity of this compound may be attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The sulfonamide group is known to inhibit certain enzyme activities, while the methoxy groups can enhance binding affinity due to their electron-donating properties.

Potential Mechanisms Include:

  • Enzyme Inhibition : The sulfonamide moiety may interact with active sites of target enzymes, potentially inhibiting their function.
  • Receptor Modulation : The compound might modulate receptor activity through allosteric mechanisms or direct binding.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Some studies suggest that sulfonamide derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in suppressing inflammatory pathways, potentially by inhibiting cyclooxygenase (COX) enzymes.
  • Antimicrobial Properties : Sulfonamides are traditionally known for their antibacterial properties, which may extend to this compound.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
2,5-Dimethoxybenzene-1-sulfonamide Lacks morpholine groupLimited activity
3-Methoxyphenyl sulfonamide Lacks methoxy groups on benzeneDifferent reactivity patterns

This compound's unique combination of functional groups may enhance its biological activity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dimethoxy-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2,5-dimethoxy-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.